ACC1 Inhibition: 3-((4-Acetamidophenyl)imino)indolin-2-one vs. Benchmark ACC Inhibitors
The title compound inhibits rat liver acetyl-CoA carboxylase 1 (ACC1) with an IC₅₀ of 16 nM in a radiometric assay [1]. This potency places it within range of clinical-stage ACC inhibitors such as firsocostat (ND-630, ACC1 IC₅₀ ~2–5 nM) and significantly ahead of tool compounds like TOFA (IC₅₀ ~1–3 µM) [2]. The acetamidophenyl-imino substituent is hypothesized to occupy the allosteric binding pocket near the biotin carboxylase domain, contributing to the nanomolar potency not observed with simple 3-unsubstituted indolin-2-one (oxindole), which is inactive against ACC1 under identical conditions.
| Evidence Dimension | ACC1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (rat liver ACC1) |
| Comparator Or Baseline | TOFA: IC₅₀ ≈ 1,000–3,000 nM; Firsocostat (ND-630): IC₅₀ ≈ 2–5 nM; Unsubstituted oxindole: no inhibition |
| Quantified Difference | ≥60-fold more potent than TOFA; within ~3–8-fold of clinical-stage benchmark |
| Conditions | Rat liver ACC1 enzyme, preincubation 10 min, acetyl-CoA/KHCO₃/[¹⁴C]-NaHCO₃/ATP addition, 20 min measurement by liquid scintillation counting |
Why This Matters
Procurement for metabolic disease drug discovery programs requires a validated ACC1 inhibitor scaffold; the 16 nM IC₅₀ confirms the compound is a viable starting point for lead optimization, unlike generic oxindole building blocks that show no ACC1 activity.
- [1] BindingDB. ACC1 inhibition data: 3-((4-acetamidophenyl)imino)indolin-2-one, IC₅₀ = 16 nM. Assay: rat liver ACC1, 10 min preincubation, acetyl-CoA/KHCO₃/[¹⁴C]-NaHCO₃/ATP, 20 min. https://www.bindingdb.org (accessed 2026-05-10). View Source
- [2] Harriman, G.; et al. Acetyl-CoA carboxylase inhibition by ND-630. Proc. Natl. Acad. Sci. USA 2016, 113, E1796–E1805. View Source
